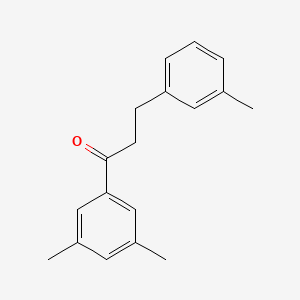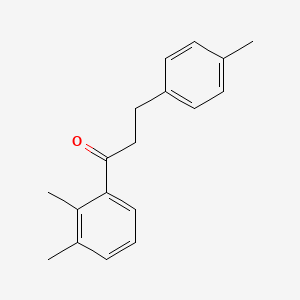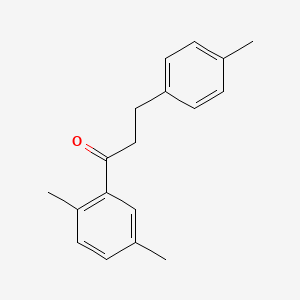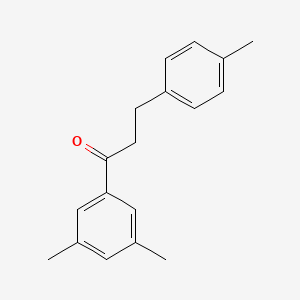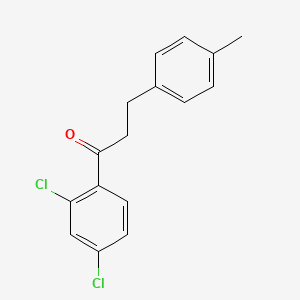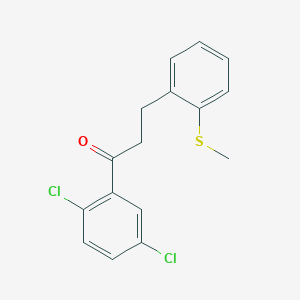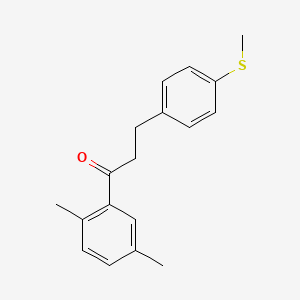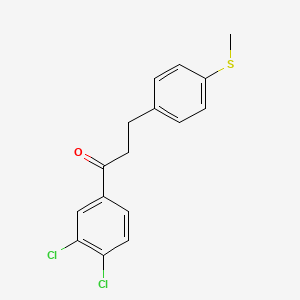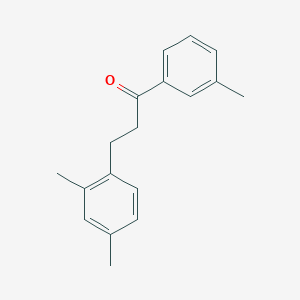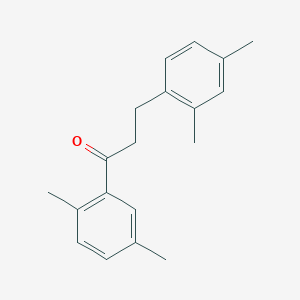
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylbutyrophenone
Vue d'ensemble
Description
The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylbutyrophenone” is a complex organic molecule. It likely contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a butyrophenone group, which is a type of aromatic ketone .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, such properties may include melting point, boiling point, density, and solubility .Applications De Recherche Scientifique
Stepwise Unidirectional Synthesis
- Monomers related to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylbutyrophenone were used in the stepwise synthesis of oligophenylenevinylenes (OPVs), which were then applied in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).
Heterogeneously Catalysed Condensations
- Investigations into the acid-catalysed condensation of glycerol with various aldehydes and acetals led to the formation of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are potentially novel platform chemicals, with [1,3]dioxan-5-ols being of interest as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Synthesis of 3-Enoyltetramic Acids
- A new acyl ylide conjugate of Meldrum’s acid was developed for the synthesis of 3-enoyltetramic acids, which involved the reaction of α-amino esters with aldehydes and KOtBu (Lovmo et al., 2017).
Solution and Solid State Conformation
- Studies on the conformation of 2-diphenylphosphinoyl-1,3-dioxanes, synthesized via the Arbuzov reaction, revealed insights into the anomeric effect in these systems (Mikołajczyk et al., 1992).
Synthesis and Crystal Structures
- The structures of butyrate and 1,3-dioxane derivatives were characterized, providing valuable information on their crystal packing and molecular interactions (Jebas et al., 2013).
Synthesis, Spectroscopic and DFT Investigation
- Dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate was synthesized and analyzed using various spectroscopic techniques and DFT methods (Vessally et al., 2011).
Structural Studies of Organoboron Compounds
- The preparation and structures of certain organoboron compounds involving 1,3-dioxan derivatives were reported, highlighting unique molecular features due to steric hindrance (Kliegel et al., 1984).
Polymerization of 1,3-Dioxan Derivatives
- The anionic ring-opening polymerization of a 1,3-dioxan derivative yielded a monodisperse polycarbonate, demonstrating the potential for creating polymers with specific properties (Kuehling et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-4-5-6-7-8-10-19-13-15-20(16-14-19)21(24)11-9-12-22-25-17-23(2,3)18-26-22/h13-16,22H,4-12,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVRIVHKMHDTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645985 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylbutyrophenone | |
CAS RN |
898755-36-7 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




